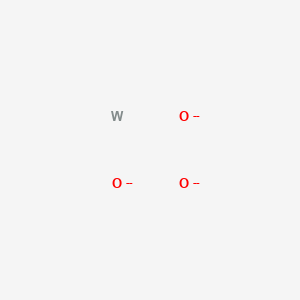
Tungsten oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tungsten oxide can be synthesized through various methods. One common approach involves the reaction of tungsten trioxide (WO3) with tungsten metal at approximately 700°C . Another method includes the use of plasma-based one-step synthesis, which involves atmospheric glow discharge to produce this compound nanoparticles . Additionally, hydrothermal and solvothermal methods are employed to produce this compound nanoparticles, often under microwave or resistive heating .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of tungsten ores, such as scheelite or wolframite, followed by oxidation processes to obtain the desired oxide form. The specific conditions and reagents used can vary depending on the desired purity and particle size of the final product.
化学反応の分析
Types of Reactions: Tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced to lower oxidation states of tungsten or further oxidized to tungsten trioxide (WO3) .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen for reduction processes and oxygen or air for oxidation reactions. The conditions for these reactions typically involve high temperatures and controlled atmospheres to ensure the desired chemical transformations.
Major Products: The major products formed from reactions involving this compound include other tungsten oxides with different stoichiometries, such as tungsten trioxide (WO3) and tungsten dioxide (WO2). These products have distinct properties and applications in various fields.
科学的研究の応用
Electronics and Semiconductors
Tungsten oxide nanoparticles exhibit semiconducting properties that are crucial for developing advanced electronic devices. These nanoparticles can be utilized in:
- Memory Storage Devices : this compound is employed in high-density memory storage technologies due to its ability to switch between different conductive states, making it suitable for resistive random-access memory (ReRAM) applications .
- Conductors : Its electromagnetic characteristics allow this compound to be used in creating conducting nanofluids and other conductive materials, enhancing the performance of electronic components .
Optical Applications
This compound demonstrates remarkable optical properties, making it valuable in several optical applications:
- Smart Windows : WO₃ is used in electrochromic devices for smart windows that can change transparency based on voltage application, thus contributing to energy efficiency in buildings .
- Photothermal Therapy : this compound-based materials are being researched for their ability to absorb near-infrared light and convert it into heat, which can be applied in photothermal therapy for cancer treatment .
Environmental Applications
This compound plays a significant role in environmental remediation and energy conversion:
- Photocatalysis : WO₃ is effective in photocatalytic processes for degrading pollutants under UV light. It has been studied for its ability to break down organic contaminants in water .
- Gas Sensors : this compound-based materials are utilized in gas sensors due to their sensitivity to various gases, including NO₂ and H₂S. The unique properties of tungsten oxides allow for rapid detection and response to environmental changes .
Energy Storage and Conversion
This compound is increasingly being explored for applications related to energy storage and conversion:
- Lithium-Ion Batteries : Research indicates that this compound can serve as an anode material in lithium-ion batteries, providing high capacity and stability during cycling .
- Heat Generation : WO₃ has been applied in heat generation technologies, particularly in the production of polyethylene terephthalate (PET) bottles where infrared irradiation is used to heat preforms above their glass transition temperature .
Case Study 1: Photothermal Applications
A study investigated the use of this compound nanoparticles in photothermal therapy. The results indicated that these nanoparticles effectively converted near-infrared light into heat, achieving significant thermal effects on targeted cancer cells without damaging surrounding tissues. This demonstrates the potential of this compound in medical applications beyond traditional uses.
Case Study 2: Gas Sensing
Research conducted on this compound-based gas sensors showed that these sensors could detect low concentrations of toxic gases like NO₂ with high sensitivity and selectivity. The study highlighted the role of surface defects in enhancing gas adsorption properties, making this compound a promising candidate for environmental monitoring technologies.
Data Tables
| Application Area | Specific Use | Key Properties |
|---|---|---|
| Electronics | Memory storage devices | High-density switching capabilities |
| Optics | Smart windows | Electrochromic properties |
| Environmental Science | Photocatalysis | Effective UV light absorption |
| Energy Storage | Lithium-ion batteries | High capacity and cycling stability |
| Gas Sensing | Detection of NO₂ | High sensitivity and selectivity |
作用機序
Tungsten oxide can be compared with other tungsten oxides, such as tungsten trioxide (WO3) and tungsten dioxide (WO2). While all these compounds share some common properties, this compound (W2O5) is unique due to its specific stoichiometry and blue color . Tungsten trioxide (WO3) is known for its yellow color and is the ultimate oxidation product of tungsten compounds . Tungsten dioxide (WO2) has a bronze color and different structural properties .
類似化合物との比較
- Tungsten trioxide (WO3)
- Tungsten dioxide (WO2)
- Tungsten (IV) oxide (WO2)
- Tungsten (VI) oxide (WO3)
特性
CAS番号 |
12036-84-9 |
|---|---|
分子式 |
O3W-6 |
分子量 |
231.8 g/mol |
IUPAC名 |
oxygen(2-);tungsten |
InChI |
InChI=1S/3O.W/q3*-2; |
InChIキー |
UVXUOGLNBHCDPN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[W] |
正規SMILES |
[O-2].[O-2].[O-2].[W] |
Key on ui other cas no. |
12608-26-3 39318-18-8 |
物理的記述 |
DryPowde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















